molecular formula C22H29NO3 B6115005 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B6115005
M. Wt: 355.5 g/mol
InChI Key: NGYSBZSWLSRIEY-UHFFFAOYSA-N
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Description

1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring, a benzyl group, and a bicyclic oxabicycloheptane framework, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane core . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzyl group is often added via benzylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the bicyclic framework.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and benzyl group can interact with specific binding sites, modulating the activity of the target. The compound’s bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzylpiperidin-4-one: A simpler analog with a piperidine ring and benzyl group but lacking the bicyclic framework.

    4-Benzylpiperidine: Another related compound with a piperidine ring and benzyl group but without the carbonyl and bicyclic structure.

Uniqueness: 1-[(4-Benzylpiperidin-1-yl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to its combination of a piperidine ring, benzyl group, and bicyclic oxabicycloheptane framework. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-20(2)21(3)11-12-22(20,26-19(21)25)18(24)23-13-9-17(10-14-23)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYSBZSWLSRIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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